molecular formula C19H19N3O6S B4551099 2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4551099
M. Wt: 417.4 g/mol
InChI Key: ZNSXYHNSJYECDB-UHFFFAOYSA-N
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Description

2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a thiophene ring, and a cyclohexanecarboxylic acid moiety

Scientific Research Applications

2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the nitration of phenyl compounds, followed by the formation of carbamoyl derivatives and the introduction of the thiophene ring. The final step involves the coupling of these intermediates with cyclohexanecarboxylic acid under specific reaction conditions, such as controlled temperature and pH, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The thiophene ring can contribute to the compound’s binding affinity and specificity, while the cyclohexanecarboxylic acid moiety may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)benzoic acid
  • 2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)propanoic acid

Uniqueness

2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexanecarboxylic acid moiety distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[3-[(3-nitrophenyl)carbamoyl]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c23-16(13-6-1-2-7-14(13)19(25)26)21-18-15(8-9-29-18)17(24)20-11-4-3-5-12(10-11)22(27)28/h3-5,8-10,13-14H,1-2,6-7H2,(H,20,24)(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSXYHNSJYECDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

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